molecular formula C22H22N2O4 B2834563 (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034500-71-3

(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2834563
CAS RN: 2034500-71-3
M. Wt: 378.428
InChI Key: QOUJZSMPDAZVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of “(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” is characterized by a quinolin-2-yl group attached to a pyrrolidin-1-yl methanone group, which is further substituted with a 2,4-dimethoxyphenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For instance, a study showed that the reaction of N-hetaryl ureas and alcohols proceeds through the intermediate formation of hetaryl isocyanates .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 378.428. Other physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated the synthesis of quinones through the oxidation of pyrrolidin-2-ones, which could provide insights into the chemical properties and potential applications of (2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (Michael et al., 1990).
  • Studies on quinoline synthesis, involving photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, suggest possible methods for synthesizing complex structures related to this compound (Austin et al., 2007).

Electronic and Spectroscopic Analysis

  • The electronic absorption, excitation, and fluorescence properties of similar compounds have been studied, providing a foundation for understanding the spectroscopic behavior of this compound (Al-Ansari, 2016).

Potential Pharmacological Applications

  • Research into the conversion of related compounds into heterocyclic structures can offer insights into potential pharmacological applications and drug development processes (Mcdonald & Proctor, 1975).
  • Studies on CCR4 antagonists, involving the synthesis and structure-activity relationship of aminoquinazolines, can inform potential therapeutic uses of this compound (Yokoyama et al., 2009).

Chemical Reaction Studies

  • Investigations into the lithium analogue of the Emmert reaction involving pyridines can provide insights into the reactivity and potential chemical transformations of this compound (Crawforth et al., 1970).

Crystallography and Molecular Structure

  • Crystallographic studies of related compounds, like podocarpa trienes, offer valuable information on the structural characteristics that could be relevant to this compound (Butcher et al., 2006).

Biological Activity

  • Studies on the synthesis of alkaloids, including topoisomerase II inhibitors, provide insights into the potential biological activities and therapeutic applications of complex quinoline compounds (White et al., 1994).

Prodrug Development

  • Research into cobalt(III) complexes containing cytotoxic ligands indicates potential avenues for developing prodrugs using structures similar to this compound (Chang et al., 2013).

Enzymatic and Chemical Reactions

  • Investigations into the enzymatic reactions involving pyrrolo-quinoline quinol provide a context for understanding the chemical and biological interactions of similar compounds (Verwiel et al., 2005).

Future Directions

The future directions for the study of “(2,4-Dimethoxyphenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives , these compounds may have potential for development into therapeutic agents for various diseases.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-16-8-9-18(20(13-16)27-2)22(25)24-12-11-17(14-24)28-21-10-7-15-5-3-4-6-19(15)23-21/h3-10,13,17H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUJZSMPDAZVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.